3-(2-aminoethyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-aminoethyl)quinazolin-4(3H)-one is a chemical compound that falls under the category of quinazolinones . Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of 3-(2-aminoethyl)quinazolin-4(3H)-one consists of a quinazoline ring system and a chlorobenzene ring . The dihedral angles between these two components in the two quinazolin-4(3H)-one molecules are essentially the same .Chemical Reactions Analysis
The 2-methyl group in substituted 4(3H)-quinazolinone is reactive as shown by the ease of its condensation with aldehydes to give the corresponding 2-styryl derivatives .Wissenschaftliche Forschungsanwendungen
Cardiovascular Disease Research
The compound’s potential to modulate adenosine receptors makes it a candidate for treating cardiovascular diseases. Adenosine receptors play a crucial role in myocardial ischemia, where adenosine is released in large amounts. Activating A1 and A3 receptors can exert cardioprotective effects, suggesting that agonists of these receptors could be beneficial for the survival of the ischemic heart .
Anti-Inflammatory Applications
Selective agonists for A2A adenosine receptors can suppress excessive inflammation and reperfusion injury. This application is particularly relevant in conditions where inflammation is a primary concern, and controlling it can lead to better health outcomes .
Neurological Disorders
The modulation of adenosine receptors also has implications for neurological diseases. Since these receptors are involved in various neurological pathways, their agonists and antagonists could be used to treat a range of neurological conditions .
Cancer Therapy
A3 receptor agonists are targeted for cancer therapy. The unique pharmacological profile and tissue distribution of A3 receptors make them suitable targets for developing new cancer treatments .
Asthma and Pulmonary Diseases
In asthmatic conditions, adenosine acts as an irritant and bronchoconstrictor. Therefore, antagonists of adenosine receptors could be developed as therapeutic agents to alleviate such respiratory conditions .
Chemical Synthesis and Drug Design
The compound can be used in the synthesis of 4-arylaminoquinazolines, which are valuable in drug design. The transformation of related compounds through the Dimroth rearrangement mechanism is an important step in the synthesis of various pharmaceuticals .
Radioligand Development
Aryl amines related to adenosine receptor agonists or antagonists can be radioiodinated to provide receptor-selective radioligands. This application is crucial for imaging and studying receptor distribution and density .
Pharmacological Research
The compound’s ability to selectively activate or inhibit different adenosine receptors makes it a valuable tool in pharmacological research. It can help in understanding the role of these receptors in various physiological and pathological processes .
Eigenschaften
IUPAC Name |
3-(2-aminoethyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-5-6-13-7-12-9-4-2-1-3-8(9)10(13)14/h1-4,7H,5-6,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDNBWPDMOXOEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-aminoethyl)quinazolin-4(3H)-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.